Cas no 1314739-27-9 (2-(2-bromo-5-fluorophenyl)propan-2-amine)
2-(2-Bromo-5-fluorophenyl)propan-2-amine is a brominated and fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tertiary amine moiety further contributes to its utility in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural features allow for selective modifications, enabling the development of targeted compounds. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research purposes, ensuring reproducibility in synthetic applications.
1314739-27-9 structure
Product Name:2-(2-bromo-5-fluorophenyl)propan-2-amine
CAS No:1314739-27-9
MF:C9H11BrFN
MW:232.092745065689
CID:5924956
PubChem ID:83712566
Update Time:2025-10-16
2-(2-bromo-5-fluorophenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-bromo-5-fluorophenyl)propan-2-amine
- Benzenemethanamine, 2-bromo-5-fluoro-α,α-dimethyl-
- EN300-1910213
- 1314739-27-9
-
- Inchi: 1S/C9H11BrFN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3
- InChI Key: YNMWUXXFRXFKOE-UHFFFAOYSA-N
- SMILES: C1(C(C)(C)N)=CC(F)=CC=C1Br
Computed Properties
- Exact Mass: 231.00589g/mol
- Monoisotopic Mass: 231.00589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.417±0.06 g/cm3(Predicted)
- Boiling Point: 248.3±25.0 °C(Predicted)
- pka: 8.50±0.10(Predicted)
2-(2-bromo-5-fluorophenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910213-0.05g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-0.1g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-0.25g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-0.5g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-1.0g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1910213-2.5g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-5.0g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1910213-10.0g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1910213-1g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1910213-5g |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
1314739-27-9 | 5g |
$3147.0 | 2023-09-18 |
2-(2-bromo-5-fluorophenyl)propan-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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